Cas no 4071-16-3 (2-(2-Methyl-1H-indol-3-yl)acetonitrile)

2-(2-Methyl-1H-indol-3-yl)acetonitrile is a versatile indole derivative widely utilized in organic synthesis and pharmaceutical research. Its key structural features include a reactive nitrile group and a substituted indole core, making it a valuable intermediate for constructing complex heterocyclic compounds. The compound exhibits stability under standard conditions, facilitating handling and storage. Its reactivity enables efficient functionalization, particularly in the synthesis of biologically active molecules such as tryptamine analogs and indole-based pharmaceuticals. The presence of the 2-methyl group enhances steric control in subsequent reactions, improving selectivity. This compound is particularly useful in medicinal chemistry for developing novel therapeutic agents due to its compatibility with diverse synthetic methodologies.
2-(2-Methyl-1H-indol-3-yl)acetonitrile structure
4071-16-3 structure
商品名:2-(2-Methyl-1H-indol-3-yl)acetonitrile
CAS番号:4071-16-3
MF:C11H10N2
メガワット:170.2105
MDL:MFCD00277097
CID:1032627
PubChem ID:2802388

2-(2-Methyl-1H-indol-3-yl)acetonitrile 化学的及び物理的性質

名前と識別子

    • 2-(2-Methyl-1H-indol-3-yl)acetonitrile
    • IDI1_011953
    • MLS000851161
    • Maybridge3_000566
    • SCHEMBL7127234
    • 2-methyl-3-indolylacetenitrile
    • HMS1432J16
    • EN300-64956
    • 4071-16-3
    • DTXSID80384355
    • CHEMBL1899709
    • AKOS008968490
    • Z57921853
    • HMS2812O11
    • Oprea1_458057
    • G32365
    • MFCD00277097
    • SMR000457404
    • MDL: MFCD00277097
    • インチ: InChI=1S/C11H10N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6H2,1H3
    • InChIKey: BBQKWCPGVNOHCK-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(CC#N)C2=CC=CC=C2N1

計算された属性

  • せいみつぶんしりょう: 170.0845
  • どういたいしつりょう: 170.084398327g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 228
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 39.6Ų

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: 79-81 °CEnamineEN300-64956
  • ふってん: 380.1±27.0 °C at 760 mmHg
  • フラッシュポイント: 128.9±8.9 °C
  • PSA: 39.58
  • じょうきあつ: 0.0±0.9 mmHg at 25°C

2-(2-Methyl-1H-indol-3-yl)acetonitrile セキュリティ情報

2-(2-Methyl-1H-indol-3-yl)acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M560910-50mg
2-(2-methyl-1H-indol-3-yl)acetonitrile
4071-16-3
50mg
$ 70.00 2022-06-03
TRC
M560910-500mg
2-(2-methyl-1H-indol-3-yl)acetonitrile
4071-16-3
500mg
$ 340.00 2022-06-03
TRC
M560910-100mg
2-(2-methyl-1H-indol-3-yl)acetonitrile
4071-16-3
100mg
$ 95.00 2022-06-03
Enamine
EN300-64956-2.5g
2-(2-methyl-1H-indol-3-yl)acetonitrile
4071-16-3 93%
2.5g
$474.0 2023-06-14
Enamine
EN300-64956-10.0g
2-(2-methyl-1H-indol-3-yl)acetonitrile
4071-16-3 93%
10g
$1040.0 2023-06-14
1PlusChem
1P00D6IT-2.5g
2-(2-Methyl-1H-indol-3-yl)acetonitrile
4071-16-3 95%
2.5g
$562.00 2025-02-26
1PlusChem
1P00D6IT-10g
2-(2-methyl-1H-indol-3-yl)acetonitrile
4071-16-3 91%
10g
$1348.00 2023-12-17
OTAVAchemicals
1201346-50MG
2-(2-methyl-1H-indol-3-yl)acetonitrile
4071-16-3 95%
50MG
$58 2023-07-04
A2B Chem LLC
AG14181-250mg
2-(2-Methyl-1H-indol-3-yl)acetonitrile
4071-16-3 91%
250mg
$128.00 2024-04-20
A2B Chem LLC
AG14181-100mg
2-(2-Methyl-1H-indol-3-yl)acetonitrile
4071-16-3 91%
100mg
$101.00 2024-04-20

2-(2-Methyl-1H-indol-3-yl)acetonitrile 関連文献

2-(2-Methyl-1H-indol-3-yl)acetonitrileに関する追加情報

Introduction to 2-(2-Methyl-1H-indol-3-yl)acetonitrile (CAS No. 4071-16-3)

2-(2-Methyl-1H-indol-3-yl)acetonitrile, identified by its Chemical Abstracts Service (CAS) number 4071-16-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic nitrile derivative has garnered considerable attention due to its structural uniqueness and versatile biological activities. The compound features a fused indole ring system substituted with a methyl group at the 2-position and an acetonitrile moiety at the 3-position, which together contribute to its distinct chemical and pharmacological properties.

The indole scaffold is a privileged structure in drug discovery, renowned for its presence in numerous bioactive natural products and synthetic pharmaceuticals. The incorporation of a methyl group at the 2-position of the indole ring enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability—a critical factor in drug design. Additionally, the acetonitrile group introduces a polar nitrile functionality, which can modulate interactions with biological targets such as enzymes and receptors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2-(2-Methyl-1H-indol-3-yl)acetonitrile with various biological targets with high accuracy. Studies suggest that this compound may exhibit inhibitory activity against certain kinases and transcription factors, making it a promising candidate for further exploration in oncology research. The structural features of the molecule allow for selective binding to specific pockets within these targets, potentially leading to the development of novel therapeutic agents.

In parallel, synthetic methodologies have been refined to facilitate the efficient preparation of 2-(2-Methyl-1H-indol-3-yl)acetonitrile on both laboratory and industrial scales. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the indole core with high regioselectivity and yield. These advancements not only streamline the synthesis process but also enable the rapid generation of analogs for structure-activity relationship (SAR) studies, accelerating the drug discovery pipeline.

The pharmacological profile of CAS No. 4071-16-3 has been extensively evaluated in preclinical models. Initial studies indicate that this compound demonstrates moderate affinity for certain G-protein coupled receptors (GPCRs), which are implicated in a wide range of physiological processes including neurotransmission, cardiovascular function, and inflammation. The ability to modulate GPCR activity makes 2-(2-Methyl-1H-indol-3-yl)acetonitrile a valuable tool for investigating potential therapeutic applications in neurological disorders and metabolic diseases.

Moreover, the compound has shown promise in anti-inflammatory assays, where it exhibits inhibitory effects on key pro-inflammatory cytokines. This property is particularly relevant given the increasing recognition of inflammation as a central mechanism in chronic diseases such as arthritis and autoimmune conditions. The dual functionality of 2-(2-Methyl-1H-indol-3-yl)acetonitrile—combining lipophilicity from the methyl-substituted indole ring with polar interactions from the nitrile group—appears to contribute to its multifaceted biological effects.

Recent publications have highlighted the role of indole derivatives in modulating immune responses, particularly through interactions with nuclear factor kappa B (NFκB) signaling pathways. CAS No. 4071-16-3 has been shown to interfere with NFκB activation, leading to reduced production of pro-inflammatory mediators. This mechanism aligns with current therapeutic strategies aimed at dampening excessive immune responses in conditions such as sepsis and chronic inflammation.

The synthesis and application of 2-(2-Methyl-1H-indol-3-yl)acetonitrile also intersect with emerging fields such as precision medicine. By leveraging high-throughput screening technologies, researchers can identify subsets of patients who are most likely to benefit from compounds like this one based on genetic or phenotypic profiles. This personalized approach holds great potential for improving treatment outcomes and reducing adverse effects associated with conventional therapeutics.

In conclusion, 2-(2-Methyl-1H-indol-3-yl)acetonitrile (CAS No. 4071-16-3) represents a compelling example of how structural innovation can lead to bioactive molecules with significant therapeutic potential. Its unique combination of chemical features makes it a versatile scaffold for further medicinal chemistry exploration, particularly in oncology, immunology, and neurology. As research continues to uncover new biological functions and synthetic strategies for this compound, its relevance in pharmaceutical development is expected to grow substantially.

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